molecular formula C7H6BF4N3O2 B1583421 Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) CAS No. 455-90-3

Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-)

Cat. No. B1583421
CAS RN: 455-90-3
M. Wt: 250.95 g/mol
InChI Key: YCUOHOLXGMMPNC-UHFFFAOYSA-N
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Description

Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) is a diazonium salt/diazo dye . It is commonly used for the histochemical detection of bilirubin and indolamines . It is also used in ellipsometry and for surface modification of carbon nanotubes .


Molecular Structure Analysis

The molecular formula of Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) is C7H6BF4N3O2. Its molecular weight is 250.95 g/mol.


Chemical Reactions Analysis

The reactivity of diazonium salts like Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) does not obey the usual laws described by the Hammett equation . This suggests that the effect of substituents in the aromatic nucleus of benzenediazoniums on the reactivity of diazonium salts in dediazotation reactions is unique .


Physical And Chemical Properties Analysis

Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) is a powder with a melting point of 144-148 °C . It is soluble in acetonitrile at a concentration of 50 mg/mL .

Scientific Research Applications

Carcinogenesis Studies

Studies have explored the carcinogenic effects of related benzenediazonium compounds, indicating potential hazards and mechanisms of action within biological systems. For instance, research on 4-(hydroxymethyl)benzenediazonium tetrafluoroborate administered to mice showed tumor induction, suggesting the carcinogenic potential of similar compounds (Tóth, Patil, & Jae, 1981).

Photochemistry and Reaction Mechanisms

Aryldiazonium tetrafluoroborates, including benzenediazonium derivatives, have been studied for their role in photochemical reactions and as reagents in organic synthesis. For instance, their efficiency as quenchers of excited singlets in micelles highlights their potential in photochemistry (Kim-Thuan & Scaiano, 1983).

Organic Synthesis

Benzenediazonium tetrafluoroborate compounds have been used to synthesize various organic molecules, demonstrating their versatility in organic chemistry. Research shows that they can be employed in arylation reactions and in generating phenyl radicals, thus facilitating the synthesis of complex organic molecules (Abramovitch & Saha, 1965).

Heterocyclic Compounds

The stability and reactivity of benzenediazonium derivatives toward the formation of heterocyclic compounds have been explored, indicating their use in synthesizing novel heterocycles. This underscores their utility in designing compounds with potential pharmaceutical applications (Shaburov, Vasil’eva, & El'tsov, 1974).

Safety And Hazards

Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302 + H312 + H332 - H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

The future directions of research on Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) could involve further exploration of its synthesis process, reactivity, and applications. As it is used in various fields such as histochemical detection and surface modification of carbon nanotubes , there could be potential for new applications and improvements in its synthesis and handling processes.

properties

IUPAC Name

2-methyl-4-nitrobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N3O2.BF4/c1-5-4-6(10(11)12)2-3-7(5)9-8;2-1(3,4)5/h2-4H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUOHOLXGMMPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060022
Record name Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-)
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Molecular Weight

250.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-)

CAS RN

455-90-3
Record name Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) (1:1)
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Record name Diazol Red S
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Record name Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-)
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Record name 5-nitrotoluene-2-diazonium tetrafluoroborate
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Record name 2-Methyl-4-nitrobenzenediazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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